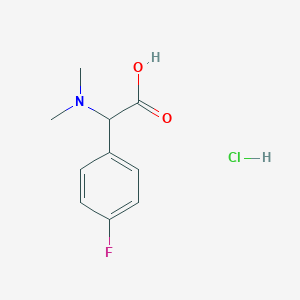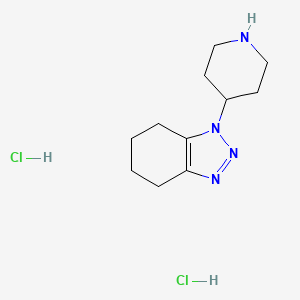
9-benzyl-2,7-dibromo-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Benzyl-2,7-dibromo-9H-carbazole is an organic compound with the molecular formula C19H13Br2N. It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. This compound is characterized by the presence of two bromine atoms at the 2 and 7 positions and a benzyl group at the 9 position of the carbazole ring. It is commonly used in organic synthesis and materials science due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-benzyl-2,7-dibromo-9H-carbazole typically involves the bromination of carbazole followed by benzylation. One common method is the direct bromination of carbazole using N-bromosuccinimide (NBS) to introduce bromine atoms at the 2 and 7 positions. The resulting 2,7-dibromo-9H-carbazole is then subjected to a benzylation reaction using benzyl chloride in the presence of a base such as potassium carbonate (K2CO3) to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and benzylation reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
9-Benzyl-2,7-dibromo-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 2 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are used under basic conditions (e.g., K2CO3 in water or ethanol).
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted carbazole derivatives can be formed.
Coupling Products:
Aplicaciones Científicas De Investigación
9-Benzyl-2,7-dibromo-9H-carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Materials Science: The compound is employed in the development of organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic cells.
Biology and Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery and development.
Industry: It is used in the production of advanced materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism of action of 9-benzyl-2,7-dibromo-9H-carbazole depends on its application. In organic electronics, its role as a semiconductor involves the transport of charge carriers (electrons and holes) through its conjugated system. The presence of bromine atoms and the benzyl group can influence the electronic properties and stability of the compound, making it suitable for use in devices like OLEDs and solar cells .
Comparación Con Compuestos Similares
Similar Compounds
2,7-Dibromo-9H-carbazole: Lacks the benzyl group at the 9 position, making it less bulky and potentially less stable in certain applications.
3,6-Dibromo-9H-carbazole: Bromine atoms are positioned differently, affecting the electronic properties and reactivity.
9-Benzylcarbazole: Lacks bromine atoms, resulting in different reactivity and applications.
Uniqueness
9-Benzyl-2,7-dibromo-9H-carbazole is unique due to the combination of bromine atoms and a benzyl group, which provides a balance of reactivity and stability. This makes it particularly useful in the synthesis of advanced materials and in applications requiring specific electronic properties .
Propiedades
IUPAC Name |
9-benzyl-2,7-dibromocarbazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Br2N/c20-14-6-8-16-17-9-7-15(21)11-19(17)22(18(16)10-14)12-13-4-2-1-3-5-13/h1-11H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQQHWYCZFAJHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Br2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid hydrochloride](/img/structure/B1373646.png)
![3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride](/img/structure/B1373648.png)
![2,2,2-trifluoroethyl N-{3-[(2-oxo-1,2-dihydropyrimidin-1-yl)methyl]phenyl}carbamate](/img/structure/B1373650.png)
![6-[Methyl(2-methylpropyl)amino]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1373653.png)
![[(2-Morpholin-4-yl-1,3-thiazol-4-yl)methyl]amine dihydrochloride](/img/structure/B1373656.png)
![[3-(2-Fluorophenyl)propyl]amine hydrochloride](/img/structure/B1373658.png)


![2-Amino-2-[3-(trifluoromethyl)phenyl]acetonitrile hydrochloride](/img/structure/B1373664.png)
![3-[2-(Chloromethyl)phenoxy]pyridine hydrochloride](/img/structure/B1373665.png)

![N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide hydrochloride](/img/structure/B1373667.png)
